![molecular formula C22H18N2O3S2 B2884224 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide CAS No. 896361-14-1](/img/structure/B2884224.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide, also known as MBT-0206, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise as a tool for investigating biochemical and physiological processes, and has been the subject of several research studies.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound exhibits strong inhibition of acetylcholinesterase (AChE) . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting AChE, the compound increases the availability of acetylcholine, potentially enhancing cognitive function.
Result of Action
The compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular level. For instance, it can enhance cholinergic transmission, potentially improving cognitive function . The compound also shows anti-β-amyloid aggregation activity , which could have neuroprotective effects .
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, this compound has shown promise in a variety of research areas, making it a versatile tool for investigating different biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.
Future Directions
There are several potential future directions for research involving N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide. One area of interest is the development of more specific inhibitors of the enzymes and proteins targeted by this compound, which could lead to more precise control of cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Finally, investigations into the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide involves several steps, including the reaction of 6-methylbenzo[d]thiazole-2-carboxylic acid with 4-aminobenzophenone to form an intermediate product. This intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound. The synthesis process has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide has been used in a variety of scientific research applications, including studies of cancer cell growth and migration, as well as investigations of the immune system and inflammation. This compound has shown potential as a tool for studying the mechanisms of action of various biological processes, and has been used in both in vitro and in vivo studies.
Biochemical Analysis
Biochemical Properties
The compound 2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to interact with several enzymes and proteins. It has been reported to exhibit modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation . The nature of these interactions is likely due to the compound’s structure and functional groups, which allow it to bind to the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, 2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been shown to influence cell function. It has been observed to impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound may have protective effects against oxidative stress in cells.
Molecular Mechanism
The molecular mechanism of action of 2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits long-term effects on cellular function .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-7-12-18-19(13-14)28-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-20(17)29(2,26)27/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDAKHJCXIFLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)
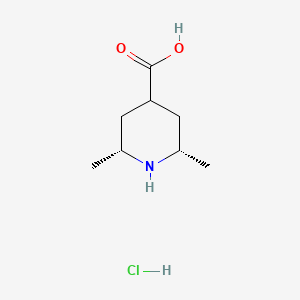
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)
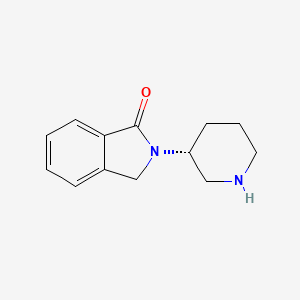
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2884151.png)
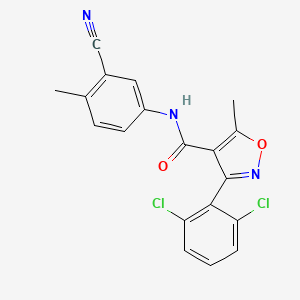
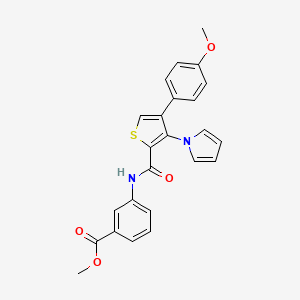
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)
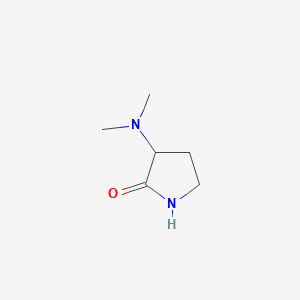
![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)
![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)